molecular formula C10H7F5N2O2S B14123016 Ethyl 3-(perfluorophenyl)thioureidocarboxylate

Ethyl 3-(perfluorophenyl)thioureidocarboxylate

Cat. No.: B14123016
M. Wt: 314.23 g/mol
InChI Key: YVIGYWNRWUAFKX-UHFFFAOYSA-N
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Description

Ethyl 3-(perfluorophenyl)thioureidocarboxylate is a chemical compound known for its unique structure and properties It is characterized by the presence of a perfluorophenyl group, which imparts distinct chemical and physical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(perfluorophenyl)thioureidocarboxylate typically involves the reaction of ethyl isocyanate with perfluorophenylthiourea under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(perfluorophenyl)thioureidocarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The perfluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the perfluorophenyl group.

Scientific Research Applications

Ethyl 3-(perfluorophenyl)thioureidocarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Ethyl 3-(perfluorophenyl)thioureidocarboxylate involves its interaction with specific molecular targets and pathways. The perfluorophenyl group is known to enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The thioureidocarboxylate moiety can form hydrogen bonds and other interactions with biological molecules, contributing to its overall biological activity.

Comparison with Similar Compounds

Ethyl 3-(perfluorophenyl)thioureidocarboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(trifluoromethyl)thioureidocarboxylate: Similar structure but with a trifluoromethyl group instead of a perfluorophenyl group.

    Ethyl 3-(perfluorobutyl)thioureidocarboxylate: Contains a perfluorobutyl group instead of a perfluorophenyl group.

    Ethyl 3-(perfluorocyclohexyl)thioureidocarboxylate: Features a perfluorocyclohexyl group.

These compounds share similar chemical properties but differ in their specific applications and biological activities due to the variations in their fluorinated groups.

Properties

Molecular Formula

C10H7F5N2O2S

Molecular Weight

314.23 g/mol

IUPAC Name

ethyl N-[(2,3,4,5,6-pentafluorophenyl)carbamothioyl]carbamate

InChI

InChI=1S/C10H7F5N2O2S/c1-2-19-10(18)17-9(20)16-8-6(14)4(12)3(11)5(13)7(8)15/h2H2,1H3,(H2,16,17,18,20)

InChI Key

YVIGYWNRWUAFKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)NC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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